molecular formula C16H13IN4O3 B13771025 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide CAS No. 522629-54-5

2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide

Cat. No.: B13771025
CAS No.: 522629-54-5
M. Wt: 436.20 g/mol
InChI Key: GMJXFVUMPFXDEW-UHFFFAOYSA-N
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Description

2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide: is a complex organic compound with a unique structure that combines a phthalazin-2-ium core with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves a multi-step process:

    Formation of the Phthalazin-2-ium Core: The initial step involves the synthesis of the phthalazin-2-ium core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

    Final Assembly: The final step involves the coupling of the phthalazin-2-ium core with the nitrophenyl group to form the desired compound. This step may require the use of a coupling agent and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe or marker in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide involves its interaction with specific molecular targets. The nitrophenyl group can participate in various chemical reactions, while the phthalazin-2-ium core provides stability and specificity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)phthalazin-2-ium
  • 4-Nitrophenylphthalazin-2-ium chloride
  • 2-(4-Nitrophenyl)amino-2-oxoethylphthalazin-2-ium bromide

Uniqueness

Compared to similar compounds, 2-(2-((4-Nitrophenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.

Properties

CAS No.

522629-54-5

Molecular Formula

C16H13IN4O3

Molecular Weight

436.20 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide

InChI

InChI=1S/C16H12N4O3.HI/c21-16(18-14-5-7-15(8-6-14)20(22)23)11-19-10-13-4-2-1-3-12(13)9-17-19;/h1-10H,11H2;1H

InChI Key

GMJXFVUMPFXDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=[N+](N=CC2=C1)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-].[I-]

Origin of Product

United States

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